2-bromo-1-(1H-indazol-6-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-bromo-1-(1H-indazol-6-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c10-4-9(13)6-1-2-7-5-11-12-8(7)3-6/h1-3,5H,4H2,(H,11,12) |
InChI Key |
LAHDMSFZCZOZPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CBr)NN=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2 Bromo 1 1h Indazol 6 Yl Ethanone
Reactions Involving the Bromine Atom
The bromine atom, positioned at the alpha-carbon relative to the carbonyl group, is highly susceptible to displacement by nucleophiles and is a key site for the formation of new carbon-carbon bonds through cross-coupling reactions.
Nucleophilic Substitution Reactions at the Alpha-Carbon
The electron-withdrawing effect of the adjacent carbonyl group activates the alpha-carbon, making it an excellent electrophile for nucleophilic substitution reactions. A prominent example of this reactivity is the Hantzsch thiazole (B1198619) synthesis. In this reaction, 2-bromo-1-(1H-indazol-6-yl)ethanone can react with a thioamide, such as thiourea (B124793), to form a 2-amino-4-(1H-indazol-6-yl)thiazole. nih.govresearchgate.netderpharmachemica.com The reaction proceeds through the initial nucleophilic attack of the sulfur atom of the thioamide on the alpha-carbon, displacing the bromide ion. This is followed by an intramolecular cyclization and dehydration to yield the thiazole ring. researchgate.net
This reactivity is not limited to thioamides; a wide range of nucleophiles, including amines, can displace the bromine atom to form various substituted aminoketones. nih.gov
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent/Conditions | Product | Reference(s) |
| Thioamide | Thiourea, ethanol, reflux | 2-Amino-4-(1H-indazol-6-yl)thiazole | nih.govderpharmachemica.com |
| Amine | Primary or secondary amine | 2-Amino-1-(1H-indazol-6-yl)ethanone derivative | nih.gov |
Cross-Coupling Reactions for C-C Bond Formation
The bromine atom on the indazole ring, while not part of the ethanone (B97240) side chain, is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira reactions are powerful methods for this purpose.
In a typical Suzuki-Miyaura coupling, the 6-bromo-1H-indazole moiety of the molecule can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond at the C6 position. rsc.orgnih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
Similarly, the Sonogashira coupling enables the formation of a C-C bond between the C6 position of the indazole ring and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.
Table 2: Cross-Coupling Reactions at the Indazole C6-Position
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference(s) |
| Suzuki-Miyaura | Arylboronic acid | PdCl₂(dppf), K₂CO₃ | 6-Aryl-1-(1H-indazol-6-yl)ethanone | rsc.orgnih.gov |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, base | 6-Alkynyl-1-(1H-indazol-6-yl)ethanone | nih.gov |
Reactivity of the Ethanone Carbonyl Group
The carbonyl group of the ethanone moiety is a classic site for a variety of chemical transformations, including condensation reactions and reduction or oxidation.
Condensation Reactions
The carbonyl group can undergo condensation reactions with active methylene (B1212753) compounds in the presence of a base, a reaction known as the Knoevenagel condensation. nih.govnih.gov For instance, reacting this compound with a compound like malononitrile, in the presence of a weak base such as piperidine (B6355638) or an amine, would lead to the formation of a new carbon-carbon double bond at the carbonyl carbon.
Reduction and Oxidation Pathways
The ketone of the ethanone group can be selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride. This transformation would yield 2-bromo-1-(1H-indazol-6-yl)ethanol.
Conversely, the ethanone group can undergo oxidation, for example, through a Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, typically employing a peroxyacid like m-CPBA, would insert an oxygen atom between the carbonyl carbon and the adjacent indazolyl group, resulting in the formation of an ester.
Table 3: Reduction and Oxidation of the Ethanone Carbonyl Group
| Transformation | Reagent/Conditions | Product | Reference(s) |
| Reduction | Sodium borohydride, methanol | 2-Bromo-1-(1H-indazol-6-yl)ethanol | nih.gov |
| Oxidation (Baeyer-Villiger) | m-CPBA | 1H-Indazol-6-yl 2-bromoacetate | wikipedia.orgorganic-chemistry.org |
Reactivity at the Indazole Nitrogen Atoms (N1/N2)
The 1H-indazole ring system possesses two nitrogen atoms, both of which can be reactive, particularly in alkylation reactions. The alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products, and the regioselectivity is often influenced by the reaction conditions and the nature of the substituents on the indazole ring. nih.govnih.govrsc.org
For this compound, alkylation with an alkyl halide in the presence of a base like sodium hydride in THF is expected to predominantly yield the N1-alkylated product. nih.gov The choice of base and solvent can significantly impact the ratio of N1 to N2 isomers.
Table 4: N-Alkylation of the Indazole Ring
| Alkylating Agent | Base/Solvent | Major Product | Reference(s) |
| Alkyl halide (e.g., Iodomethane) | NaH / THF | 2-Bromo-1-(1-methyl-1H-indazol-6-yl)ethanone | nih.gov |
| Alkyl halide (e.g., Iodomethane) | Cs₂CO₃ / DMF | 2-Bromo-1-(2-methyl-2H-indazol-6-yl)ethanone | nih.gov |
N-Alkylation and N-Acylation Reactions
The presence of two nitrogen atoms in the pyrazole (B372694) ring of the indazole nucleus (N-1 and N-2) presents the possibility of forming two different regioisomers upon N-alkylation or N-acylation. The outcome of these reactions is influenced by a variety of factors, including the nature of the electrophile, the reaction conditions, and the electronic and steric effects of the substituents on the indazole ring.
N-Alkylation
The N-alkylation of 1H-indazoles, particularly with α-halo carbonyl compounds like this compound, is a fundamental transformation for introducing molecular diversity. Generally, the direct alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 substituted products. nih.govnih.gov The regioselectivity of this reaction is a critical aspect, and studies on various substituted indazoles have provided insights into controlling the formation of the desired isomer.
Research has shown that for many 1H-indazoles, the N-1 substituted product is the thermodynamically more stable isomer. nih.gov The use of specific reaction conditions, such as sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), has been shown to favor the formation of the N-1 alkylated indazole. nih.gov For instance, studies on C-3, C-4, C-5, C-6, and C-7 substituted indazoles have highlighted the impact of both steric and electronic effects on the N-1/N-2 regioisomeric distribution. nih.gov In the case of this compound, the bromoacetyl group at the C-6 position is expected to influence the electron density at both N-1 and N-2, thereby affecting the regiochemical outcome of alkylation.
It has been demonstrated that regioselective indazole N-alkylation can be achieved through an equilibration process that favors the thermodynamic N-1 substituted product when using appropriate α-halo carbonyl electrophiles. nih.gov Conversely, certain conditions can promote the formation of the N-2 regioisomer. For example, employing C-7 nitro or carboxylate substituted indazoles has been shown to confer excellent N-2 regioselectivity. nih.gov
A summary of general conditions influencing N-alkylation regioselectivity in indazoles is presented below:
| Condition | Favored Regioisomer | Rationale |
| Sodium Hydride (NaH) in THF | N-1 | Tends to form the thermodynamically more stable product. |
| Certain C-7 substituents (e.g., NO₂, CO₂Me) | N-2 | Electronic effects of the substituent favor alkylation at the N-2 position. |
| Equilibration with α-halo carbonyls | N-1 | Leads to the thermodynamically favored product. nih.gov |
N-Acylation
Similar to alkylation, N-acylation of 1H-indazoles can also yield N-1 and N-2 isomers. However, it has been suggested that regioselective N-acylation of indazoles tends to provide the N-1 substituted regioisomer. nih.gov This preference is often attributed to the potential for isomerization of an initially formed N-2 acylindazole to the more thermodynamically stable N-1 regioisomer. nih.gov Therefore, it is anticipated that the N-acylation of this compound would predominantly yield the N-1 acylated derivative under standard acylation conditions.
Tautomeric Equilibrium and its Influence on Reactivity
The indazole ring system can exist in different tautomeric forms, with the most common being the 1H-indazole and 2H-indazole tautomers. nih.govnih.gov The position of the proton on the nitrogen atoms of the pyrazole ring defines the tautomeric form, which in turn influences the molecule's aromaticity, stability, and reactivity.
For most unsubstituted and substituted indazoles, the 1H-indazole tautomer is considered to be the more thermodynamically stable and, therefore, the predominant form in solution. nih.govnih.gov This stability is often attributed to the benzenoid character of the fused benzene (B151609) ring in the 1H-tautomer, as opposed to the quinonoid character in the 2H-tautomer. nih.gov In the case of this compound, it is expected that the 1H-tautomer is the major species present at equilibrium.
The tautomeric equilibrium can be influenced by factors such as the solvent and the nature and position of substituents on the indazole ring. nih.gov While the 6-bromoacetyl substituent in the target molecule is not typically reported to cause a significant shift in the tautomeric preference, it is a factor to consider in detailed mechanistic studies. The predominance of the 1H-tautomer is crucial for understanding its reactivity, as it presents the N-1 and N-2 positions for electrophilic attack during reactions like alkylation and acylation.
Stability and Degradation Pathways
The stability of this compound is primarily influenced by the reactivity of the α-bromo ketone moiety. α-Haloketones are known to be reactive electrophiles and are susceptible to nucleophilic substitution reactions. They can also be sensitive to light and may undergo degradation over time, particularly if exposed to moisture or basic conditions, which can promote hydrolysis or elimination reactions.
Structural Characterization and Spectroscopic Analysis of 2 Bromo 1 1h Indazol 6 Yl Ethanone
Spectroscopic Techniques for Structural Elucidation
The structural confirmation of a novel or synthesized compound like 2-bromo-1-(1H-indazol-6-yl)ethanone would typically rely on a combination of spectroscopic methods to probe its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the indazole ring system and the bromo-ethanone side chain. The aromatic protons on the indazole ring would likely appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The methylene (B1212753) protons (CH₂) of the bromo-ethanone group would be expected to resonate as a singlet in a region shifted downfield due to the influence of the adjacent bromine atom and carbonyl group. The N-H proton of the indazole ring would likely appear as a broad singlet. However, without experimental data, precise chemical shift values and coupling constants remain speculative.
The ¹³C NMR spectrum would provide essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ethanone (B97240) group would be expected to appear significantly downfield (typically δ 190-200 ppm). The carbons of the indazole ring would resonate in the aromatic region (approximately δ 110-150 ppm), while the methylene carbon attached to the bromine would be found in the aliphatic region, shifted downfield by the halogen. Definitive assignment of each carbon signal would require experimental data.
¹⁵N NMR spectroscopy could be employed to characterize the two nitrogen atoms within the indazole ring. The chemical shifts of these nitrogens would provide insight into their electronic environment and hybridization state. However, ¹⁵N NMR data is highly specialized and is not commonly reported in standard characterizations. No such data has been found for the title compound.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in assembling the complete structural puzzle. COSY would establish proton-proton couplings, HMQC would correlate directly bonded proton and carbon atoms, and HMBC would reveal longer-range correlations between protons and carbons, confirming the connectivity between the ethanone side chain and the indazole ring at the 6-position. The absence of primary NMR data precludes any discussion of 2D NMR analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic IR absorption bands would be expected. A strong absorption band around 1680-1700 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the ketone. The N-H stretching vibration of the indazole ring would likely be observed as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-C bonds within the aromatic ring would show absorptions in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be expected at lower wavenumbers, typically in the range of 500-700 cm⁻¹. Without access to an experimental IR spectrum, these remain expected, rather than observed, values.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
There is no specific mass spectrometry data available for this compound in the reviewed sources. However, for analogous compounds such as 2-bromo-1-phenylethanone, mass spectrometry is a crucial technique for confirming the molecular weight. For instance, 2-bromo-1-phenylethanone has a molecular weight of approximately 199.05 g/mol . nih.govnist.gov Mass spectrometry would be expected to show a molecular ion peak corresponding to the exact mass of this compound, which would also exhibit a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for 79Br and 81Br isotopes).
Fragmentation analysis would likely involve cleavage of the bond between the carbonyl carbon and the bromomethyl group, as well as fragmentation of the indazole ring itself. The specific fragmentation pattern would be a key identifier for the compound's structure.
Theoretical and Computational Investigations of Indazolyl Ethanone Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical study of molecular systems. They allow for the detailed examination of electronic structure and energy, which dictates the molecule's physical and chemical behavior.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of indazole derivatives due to its favorable balance of accuracy and computational cost. acs.org DFT methods, such as the popular B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311++G(2d,2p), are used to optimize molecular geometries and explore their potential energy surfaces. nih.govepstem.net These calculations help determine the most stable arrangements of atoms in the molecule and the relative stabilities of different isomers or tautomers. nih.gov
Key energetic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's tendency to donate electrons, while the LUMO energy indicates its ability to accept electrons. epstem.net The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. For indazolyl ethanone (B97240) systems, these calculations can predict regions of the molecule susceptible to electrophilic or nucleophilic attack, which is visualized through Molecular Electrostatic Potential (MEP) maps. epstem.net On an MEP map, negative potential regions (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, whereas positive regions (blue) are electron-poor and susceptible to nucleophilic attack. epstem.net
Table 1: Representative Applications of DFT in Analyzing Indazole Systems
| Computational Method | Application | Insights Gained | Reference |
|---|---|---|---|
| DFT (B3LYP, M06-2X) | Tautomerization analysis | Determination of the most stable tautomeric form (e.g., keto vs. enol) in gas phase and solution. | nih.gov |
| DFT (B3PW91, HF) | Molecular property investigation | Calculation of HOMO-LUMO energies, dipole moment, polarizability, and MEP maps to understand reactivity. | epstem.net |
| DFT | Reaction mechanism studies | Elucidation of reaction pathways by identifying transition states and intermediates in functionalization reactions. | nih.gov |
Theoretical calculations are instrumental in interpreting and predicting spectroscopic data. DFT provides a reliable methodology for calculating the nuclear magnetic resonance (NMR) and infrared (IR) spectra of complex molecules. rsc.org
For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the chemical shifts of ¹H and ¹³C nuclei. epstem.net These theoretical predictions are highly valuable for assigning signals in experimental spectra and for confirming the structure of newly synthesized compounds like indazole derivatives. epstem.netnih.govnih.gov While discrepancies can occur, a good correlation between calculated and experimental chemical shifts provides strong evidence for a proposed structure. rsc.org The accuracy of these predictions can be affected by factors such as the choice of functional, basis set, and the need to account for solvent or dynamical effects. rsc.org
Similarly, harmonic vibrational frequencies can be calculated at the same level of theory used for geometry optimization. epstem.net These calculated frequencies correspond to the absorption peaks in an IR spectrum. Although often systematically overestimated, they can be scaled by an appropriate factor to achieve better agreement with experimental data, aiding in the identification of functional groups within the molecule. epstem.net
Table 2: Comparison of Experimental vs. Calculated Spectroscopic Data (Hypothetical Example)
| Parameter | Nucleus/Functional Group | Experimental Value | Calculated Value (DFT/GIAO) |
|---|---|---|---|
| ¹H NMR Chemical Shift | Indazole N-H | ~13.0 ppm | 12.85 ppm |
| ¹³C NMR Chemical Shift | Carbonyl C=O | ~190 ppm | 188.5 ppm |
| IR Frequency | Carbonyl C=O stretch | ~1680 cm⁻¹ | 1715 cm⁻¹ (unscaled) |
Note: The values presented are illustrative for a typical indazolyl ethanone system and are not specific experimental results for 2-bromo-1-(1H-indazol-6-yl)ethanone.
Conformational Analysis and Tautomerism Studies
Indazole systems can exist in different conformations and tautomeric forms, which significantly influences their chemical and biological properties. nih.gov The indazole ring itself has two common tautomers: 1H-indazole and 2H-indazole. nih.gov Theoretical calculations have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H form. nih.govnih.govresearchgate.net This stability has been attributed to greater aromaticity in the 1H-indazole's quinoid-like structure. researchgate.net
Computational studies using methods like MP2 and B3LYP have quantified this energy difference, finding the 1H tautomer to be more stable by approximately 17-22 kJ/mol. researchgate.net However, the tautomeric equilibrium can be influenced by substituents and the surrounding environment (e.g., solvent). researchgate.netfigshare.com For instance, certain substituents or the formation of stable intermolecular hydrogen-bonded dimers in solution can shift the equilibrium, and in some cases, stabilize the 2H form. researchgate.netfigshare.com
For a molecule like this compound, conformational analysis also involves studying the rotation around single bonds, such as the bond connecting the ethanone group to the indazole ring. DFT optimizations can identify the lowest energy conformers and the rotational barriers between them. researchgate.net
Reaction Mechanism Studies of Indazole Functionalization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For indazoles, this includes studying the regioselectivity of functionalization reactions, such as halogenation, nitration, and C-H activation. chim.itacs.org
Theoretical studies can map out the entire reaction pathway, calculating the energies of reactants, products, intermediates, and transition states. nih.gov This allows chemists to understand why a reaction proceeds through a specific pathway and why certain positions on the indazole ring are more reactive than others. For example, in radical C3-nitration of 2H-indazoles, a plausible mechanism was proposed based on control experiments and supported by quantum chemical calculations. chim.it Similarly, in photocatalytic reactions, computational analysis can help rationalize the single-electron transfer (SET) steps and the subsequent radical additions that lead to the final product. acs.org These mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic strategies for creating diverse indazole derivatives. acs.orgrsc.org
Molecular Modeling of Intermolecular Interactions
The way a molecule interacts with its neighbors—be it other identical molecules, solvent molecules, or biological macromolecules—is governed by non-covalent intermolecular forces. Molecular modeling techniques are used to study these interactions in detail. nih.govrsc.org
Methods like molecular docking are used to predict the preferred orientation of a ligand (like an indazolyl ethanone derivative) when it binds to a receptor, such as a protein active site. nih.govnih.gov These models identify key intermolecular interactions, including:
Hydrogen bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. nih.gov
Hydrophobic contacts: Interactions between nonpolar regions of the molecules. nih.gov
π-π stacking: Attractive interactions between aromatic rings. acs.org
Van der Waals forces: General attractive or repulsive forces between molecules. nih.gov
More advanced methods, such as the Effective Fragment Potential (EFP), can decompose the total interaction energy into distinct physical components like electrostatics (Coulomb), polarization, dispersion (van der Waals), and charge transfer. rsc.org Understanding these interactions is critical for predicting the solubility, crystal packing, and biological activity of indazolyl ethanones.
Structure-Activity Relationship (SAR) Studies (focus on chemical structure aspects)
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological or chemical activity. While SAR is often driven by experimental screening, computational modeling plays a vital role in rationalizing and predicting these relationships. nih.govnih.gov
For indazolyl ethanone systems, SAR studies would focus on how modifications to the chemical structure affect a specific property. This involves analyzing the impact of different substituents at various positions on the indazole ring and the ethanone side chain. nih.gov For example, a typical SAR analysis might reveal that:
The presence and position of the bromine atom on the indazole ring are crucial for activity. nih.gov
Modifying the group attached to the ethanone moiety can alter binding affinity or reactivity.
Substituents on the phenyl ring of related compounds can significantly impact potency, with hydrophobic groups at certain positions being favorable. nih.govnih.gov
Computational docking and 3D-QSAR models can provide a structural basis for these observations, showing, for instance, how a particular substituent forms a critical hydrogen bond or fits into a hydrophobic pocket of a target protein. nih.govresearchgate.net This allows for a more rational, structure-guided design of new derivatives with improved properties.
Synthetic Applications and Precursor Role of 2 Bromo 1 1h Indazol 6 Yl Ethanone
Role as an Intermediate in Heterocyclic Synthesis
The α-bromo ketone moiety in 2-bromo-1-(1H-indazol-6-yl)ethanone is a classical electrophilic component for the construction of five-membered heterocyclic rings. A primary example of this is the Hantzsch thiazole (B1198619) synthesis, a well-established method for producing thiazole derivatives. In this reaction, the α-bromo ketone would react with a thioamide, such as thiourea (B124793) or a substituted analogue, to form a thiazole ring. The carbonyl carbon and the adjacent carbon bearing the bromine atom of the ethanone (B97240) fragment provide two of the five atoms for the resulting heterocyclic ring.
This reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine, followed by an intramolecular condensation to form the thiazole ring. This synthetic strategy is a cornerstone in heterocyclic chemistry for creating substituted thiazoles, which are prevalent scaffolds in many biologically active compounds. While specific examples utilizing this compound are not extensively documented in readily available literature, the reactivity of α-bromo ketones in this manner is a fundamental and predictable transformation. nih.gov
Table 1: Potential Heterocyclic Systems from this compound via Hantzsch Synthesis
| Reactant | Resulting Heterocycle |
|---|---|
| Thiourea | 2-Amino-4-(1H-indazol-6-yl)thiazole |
| Thioacetamide | 2-Methyl-4-(1H-indazol-6-yl)thiazole |
| Phenylthioacetamide | 2-Benzyl-4-(1H-indazol-6-yl)thiazole |
This table presents potential products based on established reactivity patterns of α-bromo ketones.
Precursor for Advanced Organic Transformations
The dual reactivity of this compound makes it a suitable precursor for a range of advanced organic transformations. The α-bromo ketone can undergo various nucleophilic substitution reactions with a wide array of nucleophiles, including amines, thiols, and carbanions, to introduce diverse functional groups. For instance, reaction with primary or secondary amines can lead to the formation of α-amino ketones, which are themselves important intermediates for other heterocyclic systems like pyrazines or quinoxalines.
Furthermore, the indazole ring system, with its two nitrogen atoms, offers sites for further functionalization. The N1-proton is acidic and can be removed by a base, allowing for N-alkylation or N-arylation reactions. This enables the attachment of various substituents to the indazole core, which can be crucial for modulating the biological activity of the final molecule. The choice of reaction conditions can often direct the selectivity of these transformations, allowing for either modification at the side chain or on the heterocyclic core.
Building Block for the Construction of Fused and Spiro-Heterocyclic Systems
The indazole moiety is a recognized pharmacophore, and its incorporation into more complex fused and spiro-heterocyclic systems is a common strategy in drug discovery. The 6-yl substitution pattern of the ethanone group on the indazole ring provides a strategic point for annulation reactions.
A notable application of indazole-containing compounds is in the synthesis of spirocyclic systems. For example, derivatives of (1R,2S)-2-(1H-Indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one have been synthesized, highlighting the utility of the indazol-6-yl moiety as a structural component in complex spiro-architectures. nih.gov While the exact synthetic pathway to these spiro-indolindiones from this compound is not explicitly detailed, the presence of the indazol-6-yl group in the final product points to the importance of intermediates bearing this core structure. The reactive ketone and bromo functionalities on the side chain of the title compound could potentially be involved in cyclopropanation or other cyclization reactions to form such spirocyclic frameworks.
Table 2: Examples of Fused and Spiro-Heterocyclic Scaffolds
| Scaffold Type | Potential Synthetic Strategy |
|---|---|
| Indazolo[1,2-a]... derivatives | Intramolecular cyclization after N-alkylation with a suitable functional group |
| Spiro[indazole-x,y'-heterocycle] | Multi-component reactions involving the ketone and bromo-group |
This table outlines potential complex structures derivable from the title compound based on general synthetic methodologies.
Derivatization for Enhanced Chemical Properties and Reactivity
Modification of the this compound structure can be performed to enhance its chemical properties or to tailor its reactivity for specific synthetic goals. A key site for derivatization is the nitrogen of the indazole ring.
Research on the closely related 6-bromo-1H-indazole has demonstrated that the indazole nitrogen can be readily alkylated. For instance, reaction with propargyl bromide in the presence of a base like potassium carbonate leads to the formation of 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole. researchgate.netbanglajol.info This N-propargylated indazole can then undergo further reactions, such as 1,3-dipolar cycloadditions with azides, to generate 1,2,3-triazole rings, thereby creating more complex and potentially biologically active molecules. researchgate.netbanglajol.info This demonstrates a clear pathway for derivatizing the indazole core of the title compound.
Furthermore, the bromine atom on the indazole ring at position 6 can be a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or amino groups. The synthesis of a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives showcases how the indazole core can be extensively modified at multiple positions to create libraries of compounds for biological screening. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (1R,2S)-2-(1H-Indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one |
| 2-Amino-4-(1H-indazol-6-yl)thiazole |
| 2-Methyl-4-(1H-indazol-6-yl)thiazole |
| 2-Benzyl-4-(1H-indazol-6-yl)thiazole |
| 2-Hydrazinyl-4-(1H-indazol-6-yl)thiazole |
| 6-bromo-1H-indazole |
| 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole |
| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid |
| Potassium carbonate |
| Propargyl bromide |
| Thioacetamide |
| Thiourea |
| Phenylthioacetamide |
Future Directions and Emerging Research Avenues in 2 Bromo 1 1h Indazol 6 Yl Ethanone Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 2-bromo-1-(1H-indazol-6-yl)ethanone and its derivatives, future research is geared towards greener and more sustainable approaches. bohrium.comresearchgate.net This includes the exploration of catalyst-based strategies, which have already shown considerable promise in advancing indazole synthesis. benthamdirect.com The use of transition-metal and acid-base catalysts has proven effective in enhancing both the efficiency and selectivity of these reactions. benthamdirect.com
Key areas of focus for sustainable synthesis include:
One-pot reactions: Designing cascade or domino reactions that minimize intermediate isolation steps, thereby reducing solvent usage and waste generation.
Alternative energy sources: Utilizing microwave irradiation or photochemical methods to potentially shorten reaction times and improve yields. acs.org
Benign reaction media: Investigating the use of water, ionic liquids, or deep eutectic solvents as alternatives to traditional volatile organic solvents.
A recent patent highlights a three-step synthesis for a related compound, 5-bromo-4-fluoro-1H-indazole, emphasizing mild reaction conditions and high yields suitable for industrial-scale production. google.com Such methodologies could be adapted for this compound.
Exploration of Uncharted Reactivity Profiles
The bromine atom and the ketone functional group in this compound are prime sites for a multitude of chemical transformations. While its use in the synthesis of heterocyclic compounds is established, there remains a vast, unexplored territory of its reactivity.
Future research will likely focus on:
Cross-coupling reactions: Expanding the scope of palladium, copper, or nickel-catalyzed cross-coupling reactions to introduce a wider array of substituents at the bromine-bearing carbon.
Asymmetric synthesis: Developing stereoselective reactions to create chiral derivatives, which is of particular importance in medicinal chemistry where enantiomers can exhibit vastly different biological activities.
Multicomponent reactions: Designing novel multicomponent reactions where this compound can be a key reactant, allowing for the rapid assembly of complex molecular architectures.
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of a molecule's structure and properties is fundamental to its application. While standard techniques like NMR and mass spectrometry are routine, advanced methods can provide deeper insights.
Emerging areas of characterization include:
Solid-state NMR: For detailed analysis of the compound in its solid form, providing information on polymorphism and intermolecular interactions.
X-ray crystallography: Determining the precise three-dimensional structure of this compound and its derivatives, which is crucial for understanding its reactivity and for structure-based drug design. A study on 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one, for example, revealed details about its crystal packing and intermolecular interactions. researchgate.netiucr.org
Advanced mass spectrometry techniques: Techniques like ion mobility-mass spectrometry can provide information on the shape and conformation of the molecule in the gas phase.
Deeper Theoretical Insights into Reaction Mechanisms and Molecular Behavior
Computational chemistry offers a powerful tool to complement experimental studies. Density Functional Theory (DFT) and other quantum chemical methods can be employed to:
Elucidate reaction pathways: By calculating transition state energies and reaction profiles, theoretical studies can help in understanding and optimizing reaction conditions.
Predict reactivity: Molecular orbital calculations can identify the most reactive sites in the molecule, guiding the design of new reactions.
Interpret spectroscopic data: Theoretical calculations can aid in the assignment of complex NMR or vibrational spectra.
Integration into New Synthetic Methodologies and Material Science Applications
The unique structural features of this compound make it an attractive candidate for incorporation into novel synthetic methodologies and for applications in material science.
Future research could explore:
Development of new probes and sensors: The indazole moiety is known for its photophysical properties, suggesting that derivatives of this compound could be developed as fluorescent probes for biological imaging or chemical sensing. bohrium.combenthamdirect.com
Synthesis of novel polymers and materials: The bifunctional nature of the molecule could be exploited in the synthesis of novel polymers or functional materials with unique electronic or optical properties.
Fragment-based drug discovery: The compound can serve as a valuable fragment in fragment-based drug discovery campaigns, where small molecular fragments are screened and then grown or combined to develop potent drug candidates.
Q & A
Basic Research Question
- NMR/IR : Confirm regiochemistry via ¹H/¹³C NMR (e.g., carbonyl C=O ~190 ppm) and IR (C=O stretch ~1700 cm⁻¹). Hydrogen bonding in indazole may shift NH peaks in ¹H NMR .
- X-ray Crystallography : Use SHELXT or SHELXL for structure determination. SHELXT automates space-group assignment and initial refinement, while SHELXL refines anisotropic displacement parameters and hydrogen bonding networks . For example, monoclinic crystal systems (e.g., P2₁/n) are common in related bromoethanones, with unit-cell parameters comparable to a ≈ 6.8 Å, b ≈ 23.6 Å, and β ≈ 93.5° .
How can researchers resolve contradictions in reactivity data between this compound and structurally similar bromoethanones?
Advanced Research Question
Discrepancies in substitution rates or product distributions may stem from electronic or steric effects of the indazole ring. For instance:
- Electronic Effects : The electron-withdrawing indazole group may reduce electrophilicity at the carbonyl carbon, slowing nucleophilic substitution compared to methoxy-substituted analogs .
- Steric Hindrance : Bulkier substituents near the reaction site (e.g., indazole’s fused ring system) can impede reagent access. Computational modeling (DFT) or Hammett plots can quantify these effects.
- Experimental Validation : Compare kinetics under identical conditions (solvent, temperature) and use LC-MS to track intermediates .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis or oxidation .
- Handling : Use anhydrous solvents (e.g., THF, DCM) in reactions to avoid Br⁻ release. Conduct stability tests via periodic HPLC analysis under varying conditions (pH, humidity) .
- Safety : Wear PPE (gloves, goggles) due to acute toxicity (oral LD₅₀ ~300 mg/kg in rodents) and eye irritation risks .
How can researchers leverage SHELX software for high-resolution structural analysis of this compound derivatives?
Advanced Research Question
- Structure Solution : SHELXD identifies heavy atoms (Br) via dual-space methods, while SHELXE refines phases for high-resolution (<1.0 Å) data .
- Refinement : In SHELXL, use restraints for disordered indazole rings and anisotropic refinement for Br atoms. Validate with R-factors (<0.05 for high-quality data) and residual density maps .
- Twinning : For twinned crystals, apply HKLF 5 format in SHELXL and refine using BASF parameters .
What methodological approaches are recommended for studying the biological activity of this compound?
Advanced Research Question
- In Vitro Assays : Screen for kinase inhibition (e.g., JAK/STAT pathways) using ATP-competitive binding assays. Compare IC₅₀ values with known indazole-based inhibitors .
- ADME Profiling : Use Caco-2 cells for permeability studies and microsomal stability tests (e.g., liver microsomes + NADPH) to predict bioavailability .
- Contradiction Management : If cytotoxicity contradicts therapeutic potential (e.g., apoptosis vs. necrosis), employ flow cytometry (Annexin V/PI staining) to clarify mechanisms .
How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
- DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling using Pd(PPh₃)₄ to predict activation energies. Compare with experimental yields .
- MD Simulations : Simulate solvent effects (e.g., DMF vs. toluene) on reaction kinetics. High-dielectric solvents may stabilize charged intermediates .
- Machine Learning : Train models on existing bromoethanone reaction datasets to predict optimal catalysts (e.g., Pd vs. Ni) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
